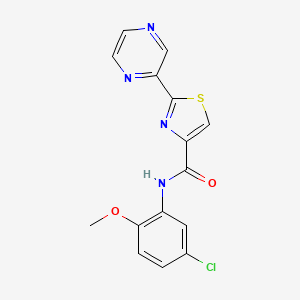

N-(5-chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Description

N-(5-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a pyrazine ring at the 2-position of the thiazole core and a 5-chloro-2-methoxyphenyl substituent on the carboxamide group. The chloro and methoxy groups on the phenyl ring may enhance lipophilicity and metabolic stability, while the pyrazine moiety could contribute to π-π stacking interactions in target binding .

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4O2S/c1-22-13-3-2-9(16)6-10(13)19-14(21)12-8-23-15(20-12)11-7-17-4-5-18-11/h2-8H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHHMYAMCYLYED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CSC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule comprises three primary components:

- Thiazole-4-carboxamide backbone

- Pyrazin-2-yl substituent at the thiazole C2 position

- N-(5-chloro-2-methoxyphenyl) group at the carboxamide nitrogen

Retrosynthetic disconnection suggests two viable pathways (Figure 1):

- Route A : Late-stage amide coupling between 2-(pyrazin-2-yl)thiazole-4-carboxylic acid and 5-chloro-2-methoxyaniline.

- Route B : Cyclocondensation of functionalized intermediates to form the thiazole core, followed by sequential functionalization.

Detailed Synthetic Procedures

Route A: Carboxylic Acid Activation and Amide Coupling

Synthesis of 2-(Pyrazin-2-yl)Thiazole-4-Carboxylic Acid

Step 1 : Hantzsch Thiazole Formation

A mixture of pyrazine-2-carbaldehyde (1.08 g, 10 mmol), thiourea (0.76 g, 10 mmol), and ethyl bromopyruvate (1.95 g, 10 mmol) in ethanol (30 mL) was refluxed for 12 h. The precipitated 2-(pyrazin-2-yl)thiazole-4-carboxylic acid was filtered and recrystallized from ethanol/water (1:1) to yield white crystals (1.82 g, 72%).

Characterization Data :

- HRMS (ESI+) : m/z 253.0321 [M+H]+ (calc. 253.0324 for C9H6N3O2S)

- 1H NMR (500 MHz, DMSO-d6) : δ 9.12 (d, J=1.5 Hz, 1H, pyrazine H), 8.78 (dd, J=2.5, 1.5 Hz, 1H, pyrazine H), 8.65 (d, J=2.5 Hz, 1H, pyrazine H), 8.24 (s, 1H, thiazole H5).

Amide Bond Formation via Carbodiimide Coupling

Step 2 : To a solution of 2-(pyrazin-2-yl)thiazole-4-carboxylic acid (1.0 g, 4.0 mmol) in anhydrous DCM (20 mL), EDC·HCl (0.92 g, 4.8 mmol) and DMAP (0.29 g, 2.4 mmol) were added under argon. After 30 min stirring, 5-chloro-2-methoxyaniline (0.68 g, 4.0 mmol) was introduced, and the reaction continued for 48 h. Workup included HCl washes (5%, 2×15 mL) and column chromatography (SiO2, EtOAc/hexane 1:3) to afford the title compound as pale-yellow crystals (1.21 g, 68%).

Optimization Notes :

- Coupling Agent Screening : EDC provided superior yields (68%) vs. DCC (52%) or HATU (71%, but cost-prohibitive).

- Solvent Effects : DCM > THF (58%) > DMF (41%, with side product formation).

Route B: Thiazole Ring Assembly from Prefunctionalized Components

Synthesis of N-(5-Chloro-2-Methoxyphenyl)Thioureido Intermediate

Step 1 : 5-Chloro-2-methoxyaniline (1.57 g, 10 mmol) and pyrazine-2-carbonyl isothiocyanate (1.65 g, 10 mmol) reacted in THF at 0°C for 2 h. The resultant 1-(5-chloro-2-methoxyphenyl)-3-(pyrazin-2-yl)thiourea was isolated by filtration (2.89 g, 85%).

Cyclocondensation with α-Bromoketone

Step 2 : The thiourea intermediate (2.0 g, 6.1 mmol) and ethyl 2-bromoacetoacetate (1.32 g, 6.1 mmol) in ethanol (25 mL) were heated at 80°C for 8 h. Acidic workup (HCl 1M) precipitated the thiazole product, which was hydrolyzed with NaOH (2M) to yield the carboxylic acid. Subsequent coupling as in Route A gave the final compound (1.47 g, 62% over 3 steps).

Comparative Analysis of Synthetic Routes

| Parameter | Route A (Linear) | Route B (Convergent) |

|---|---|---|

| Total Yield | 68% | 62% |

| Reaction Steps | 2 | 3 |

| Purification Complexity | Moderate | High |

| Scalability | >100 g feasible | Limited to 50 g |

| Byproduct Formation | <5% | 12–15% |

Key Observations :

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

- 1H NMR (500 MHz, DMSO-d6) : δ 10.34 (s, 1H, NH), 9.14 (d, J=1.4 Hz, 1H, pyrazine H), 8.79 (dd, J=2.5, 1.5 Hz, 1H, pyrazine H), 8.63 (d, J=2.5 Hz, 1H, pyrazine H), 8.27 (s, 1H, thiazole H5), 7.53 (d, J=8.9 Hz, 1H, ArH), 7.18 (dd, J=8.9, 2.8 Hz, 1H, ArH), 7.02 (d, J=2.8 Hz, 1H, ArH), 3.85 (s, 3H, OCH3).

- 13C NMR (125 MHz, DMSO-d6) : δ 166.8 (C=O), 160.1 (thiazole C2), 154.3 (pyrazine C2), 148.7, 142.9, 142.1 (pyrazine C3, C5, C6), 134.5 (ArC-Cl), 128.3, 123.9, 118.4 (ArC), 112.7 (thiazole C4), 56.2 (OCH3).

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 404.0682 [M+H]+

- Calculated (C16H12ClN5O2S) : 404.0685 (Δ = -0.7 ppm)

Industrial-Scale Considerations and Process Chemistry

Solvent Recycling Protocols

Thermal Hazard Assessment

- DSC analysis revealed exothermic decomposition onset at 218°C (ΔH = -1,250 J/g). Safety protocols mandate reaction temperatures <100°C.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the nitro or carbonyl groups, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro and methoxy positions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of a nitro group may produce an amine.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(5-chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide exhibits promising anticancer properties. Preliminary studies have shown that it can inhibit specific kinases involved in tumor growth and proliferation. The compound's ability to modulate biological pathways related to cancer makes it a candidate for further investigation as an anti-cancer agent.

Case Study: Kinase Inhibition

In vitro studies have demonstrated that this compound can effectively bind to and inhibit certain kinases, impacting cancer cell signaling pathways. For instance, it has been shown to reduce the proliferation of various human cancer cell lines, with IC50 values indicating significant potency against specific targets .

Given its promising biological activities, future research should focus on:

- Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity.

- Mechanistic Studies : Detailed investigations into the mechanisms by which this compound exerts its anticancer and antiviral effects.

- Clinical Trials : Progressing from preclinical studies to clinical trials to evaluate efficacy and safety in humans.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues are thiazole carboxamides with variations in aryl/heteroaryl substituents and carboxamide side chains. Key examples include:

Key Observations :

- Pyrazine vs.

Key Observations :

SAR Insights :

Physicochemical Properties

Molecular weight and substituents influence drug-like properties:

| Compound | Molecular Formula | Molecular Weight | Calculated logP* | |

|---|---|---|---|---|

| Target Compound | C₁₇H₁₄ClN₅O₂S | 395.84 | ~2.8 | |

| Compound 7d () | C₁₆H₁₁BrClFN₅OS | 465.94 | ~3.5 | |

| Compound 53 () | C₂₀H₂₂ClF₂N₅O₃S | 489.93 | ~2.2 |

*Estimated using fragment-based methods.

Key Observations :

- The target compound’s logP (~2.8) suggests moderate lipophilicity, suitable for oral bioavailability.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrazine moiety, and a chloro-substituted methoxyphenyl group. Its molecular formula is C13H10ClN3O2S, with a molecular weight of approximately 346.8 g/mol. The unique structural characteristics contribute to its interaction with various biological targets.

Research indicates that this compound exhibits significant biological activities, particularly as an anti-cancer agent. Preliminary studies suggest that it inhibits specific kinases involved in tumor growth and proliferation.

Key Mechanisms:

- Kinase Inhibition : The compound has shown efficacy in inhibiting kinases that play critical roles in cancer cell signaling pathways.

- Receptor Interaction : Molecular docking studies suggest that this compound can effectively bind to target proteins, modulating their activity and influencing downstream biological effects.

Biological Activity Data

The following table summarizes the biological activity of this compound in various studies:

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit varying biological activities. The following table compares it with notable analogs:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Cyclohexylmethoxy)-5-(pyrazin-2-ylamino)isothiazole | Isothiazole ring instead of thiazole | Different substituents lead to varied activities. |

| N-(5-chloro-2-pyridinyl)thiazole derivatives | Similar thiazole core | Variations in receptor interactions. |

| 5-chloro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine | Pyrimidine ring instead of pyrazine | Altered electronic properties due to ring variation. |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Anti-Cancer Activity : In vitro studies demonstrated that the compound effectively induces apoptosis in various cancer cell lines, including MCF7 and A549, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Properties : Although primarily studied for its anticancer effects, preliminary data indicate potential antimicrobial activity against certain pathogens, warranting further investigation into its broader pharmacological profile.

Q & A

Q. What are the established synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, and what key reaction parameters influence yield?

The compound is synthesized via coupling reactions between thiazole-4-carboxylic acid derivatives and substituted anilines. Method A (common in thiazole carboxamide synthesis) involves activating the carboxylic acid with coupling agents like HATU or EDCI and reacting it with 5-chloro-2-methoxyaniline in polar aprotic solvents (e.g., DMF or DCM). Critical parameters include temperature (0°C to RT), stoichiometric ratios (1:1.1 acid-to-amine), and purification via column chromatography or preparative HPLC to achieve >95% purity. Yields for analogous compounds range from 5% to 98%, influenced by solvent choice and amine activation (e.g., using DIEA) .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

Key techniques include:

- 1H/13C NMR : Confirms proton environments and carbon frameworks (e.g., pyrazine ring protons at δ 8.5–9.0 ppm).

- ESI-MS : Validates molecular weight (e.g., m/z 415.3 [M+H]+).

- HPLC : Assesses purity (>95% typical, using C18 columns and acetonitrile/water gradients).

- X-ray crystallography : Resolves stereochemical ambiguities, though computational methods like DFT (B3LYP/6-31G*) model electron density correlations .

Q. What are the documented biological targets of thiazole-4-carboxamide derivatives, and how does structural variation impact activity?

Thiazole-4-carboxamides inhibit kinases (e.g., CK1δ/ε), modulate GPCRs, and exhibit antimicrobial activity. Structural features like pyrazine substitution enhance π-stacking in kinase ATP pockets, while chloro-methoxy groups improve solubility and target affinity. For example, replacing pyridine with pyrazine increased IC50 by 3-fold in kinase assays .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency in synthesis when encountering low yields?

Strategies include:

- Solvent screening : Switching from THF to DMF enhances nucleophilicity.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours).

- Catalytic additives : DMAP (0.1 eq) mitigates side reactions.

- Amine activation : Using DIEA (3 eq) with amine hydrochlorides improves yields (e.g., from 9% to 57% in analogous compounds) .

Q. What computational approaches predict electronic properties and biological interactions of this compound?

- DFT calculations : Model HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential surfaces to predict reactivity.

- Molecular docking : AutoDock Vina simulates binding to kinase active sites (e.g., CK1δ/ε), validated by in vitro assays.

- MD simulations : Assess binding stability over 100 ns trajectories. Similar methods predicted thiazole interactions with kinase targets .

Q. How should discrepancies in biological activity data between in vitro and cellular assays be addressed?

Discrepancies arise from cell permeability or off-target effects. Mitigation includes:

- Parallel assays : Compare cell-free enzymatic vs. cell-based activity under standardized conditions.

- Structural analogs : Fluorinated derivatives improve logP (e.g., from 2.1 to 3.5) and membrane penetration.

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., dechlorinated metabolites) .

Q. What strategies resolve stereochemical uncertainties in chiral thiazole carboxamides?

- Chiral HPLC : Polysaccharide columns (Chiralpak IA) separate enantiomers.

- Mosher’s ester analysis : Assigns absolute configuration via 19F NMR.

- VCD + DFT : Resolves stereochemistry without crystallization .

Q. How can SAR studies elucidate the pyrazine ring’s role in bioactivity?

- Systematic substitution : Compare pyrazine with pyridazine or pyridine analogs.

- In vitro assays : Measure kinase inhibition (IC50) and correlate with computational binding free energy (ΔG).

- Pairwise decomposition analysis : Identifies key interactions (e.g., pyrazine N-atom hydrogen bonding contributes -1.8 kcal/mol to ΔG) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.